molecular formula C20H24N2O2 B12950390 1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine

1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine

Cat. No.: B12950390
M. Wt: 324.4 g/mol
InChI Key: BWKPXBSWUJXJIT-YHARCJFQSA-N
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Description

1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine is an organic compound belonging to the class of bis-Schiff bases, synthesized via the condensation of hydrazine with appropriate carbonyl precursors . This compound serves as a versatile ligand in coordination chemistry. Its molecular structure allows it to spontaneously coordinate with various metal ion centers, forming complexes with unique geometries and a poly-chelate mode of coordination . The azomethine group within the hydrazine backbone is a key functional unit, enabling it to act as a bidentate or potentially multidentate ligand, typically binding through nitrogen and other donor atoms . Researchers value this ligand for developing new coordination complexes with main group and transition metals, which can be characterized using techniques such as X-ray diffraction (XRD), FT-IR, and UV-Vis spectroscopy . Compounds of this type are investigated for a broad range of potential applications, including use in the development of petrochemical catalysts and materials for nonlinear optical devices . Furthermore, Schiff bases derived from hydrazine are of significant interest in biological and pharmaceutical research, where analogous structures have been studied for activities including antibacterial, antifungal, and anticancer properties, as well as for their DNA binding capabilities . The crystal structures of related molecules often reveal features such as intramolecular hydrogen bonding (e.g., O—H⋯N) and approximate coplanarity of the non-hydrogen atoms in the core structure . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15+,22-16+

InChI Key

BWKPXBSWUJXJIT-YHARCJFQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)/C(=N/N=C(/C2=CC(=CC=C2)OCC)\C)/C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
2 \ \text{3-ethoxyacetophenone} + \text{hydrazine hydrate} \rightarrow \text{this compound} + 2 \ H_2O
$$

Detailed Preparation Methodology

Reagents and Conditions

  • Starting materials: 3-ethoxyacetophenone (or similar ketone), hydrazine hydrate
  • Solvent: Commonly toluene or ethanol, depending on the protocol
  • Catalysts and additives: Acid catalysts (e.g., a drop of concentrated HCl) or bases may be used to facilitate condensation
  • Temperature: Typically reflux conditions (80–125 °C)
  • Reaction time: 8–12 hours or overnight to ensure complete conversion
  • Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation

Typical Procedure

  • Mixing: The ketone (3-ethoxyacetophenone) is dissolved in an appropriate solvent such as toluene or chloroform.
  • Addition of hydrazine hydrate: Hydrazine hydrate is added dropwise under stirring.
  • Catalysis: A catalytic amount of acid (e.g., HCl) may be added to promote the condensation.
  • Reflux: The mixture is heated under reflux with continuous stirring for 8–12 hours.
  • Water removal: The water formed during the reaction is removed either by azeotropic distillation or by using molecular sieves to drive the equilibrium toward product formation.
  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.
  • Purification: The crude product is purified by column chromatography using silica gel and an eluent mixture such as ethyl acetate/petroleum ether.
  • Isolation: The pure hydrazone is isolated as a solid, often recrystallized from solvents like dichloromethane/hexane.

Research Findings and Optimization Data

A related study on the synthesis of ketazines (hydrazone derivatives) using secondary alcohols and hydrazine hydrate under catalytic conditions provides insight into reaction optimization that can be adapted for this compound synthesis. The key parameters affecting yield and purity include catalyst loading, base presence, temperature, and reaction time.

Table 1: Representative Optimization Data for Ketazine Synthesis (Adapted)

Entry Catalyst (mol%) Base (mol%) Temp (°C) Time (h) Yield (%) Notes
1 1 5 125 12 91 Standard conditions
2 1 5 110 12 64 Lower temperature
3 1 0 125 24 30 No base
4 0 5 125 12 0 No catalyst
5 1 5 125 24 >99 Extended time, optimized yield

Note: Although this data is for ketazines from secondary alcohols, similar conditions apply for hydrazone formation from ketones.

Spectroscopic and Analytical Characterization

The product is characterized by:

  • Melting point: Typically in the range of 80–130 °C depending on substituents.
  • IR spectroscopy: Characteristic C=N stretching around 1600 cm⁻¹.
  • [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, ethoxy group (triplet and quartet for CH3 and CH2), and the hydrazone methine protons.
  • Mass spectrometry: Molecular ion peak consistent with C20H24N2O2 (molecular weight 324.4 g/mol).

Alternative Synthetic Routes and Related Methods

While the direct condensation of hydrazine with ketones is the most straightforward method, alternative approaches include:

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Direct condensation 3-ethoxyacetophenone + hydrazine Reflux in toluene/ethanol, acid catalyst, 8–12 h 80–95 Most common, straightforward
Catalytic oxidative coupling Secondary alcohol + hydrazine Catalyst (1 mol%), base, 125 °C, 12 h >90 Requires catalyst, inert atmosphere
Hydrazine derivative approach Ketone + ethyl hydrazinecarboxylate Reflux in chloroform, acid catalyst, overnight 70–85 Multi-step, useful for functionalized derivatives

This detailed overview synthesizes diverse research findings and practical data to provide a comprehensive guide on the preparation of this compound. The direct condensation method remains the most authoritative and widely used approach, with catalytic and derivative-based methods offering alternatives for specialized applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing heterocycles.

    Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of azines or other nitrogen-containing heterocycles.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to form coordination complexes with metal ions.

    Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation.

    Analytical Chemistry: The compound is employed as a reagent in the detection and quantification of metal ions in various samples.

    Biological Studies: Research on its biological activity includes studies on its interaction with enzymes and proteins, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its hydrazone functional group can interact with enzymes, potentially inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrophenyl Derivatives

  • Example : (1E,2E)-1,2-Bis[1-(3-nitrophenyl)ethylidene]hydrazine .
  • Structure & Properties :
    • Nitro groups confer electron-withdrawing effects, reducing electron density on the hydrazone core.
    • Exhibits a centrosymmetric crystal structure with a crystallographic inversion center, leading to planar molecular geometry .
    • Melting point: 469–471 K .
  • Biological Activity : Antibacterial and antifungal activities are attributed to the nitro group’s redox activity .

Benzodioxol Derivatives

  • Example : 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine .
  • Structure & Properties :
    • Benzodioxol groups introduce rigidity and π-π stacking capabilities.
    • The molecule is generated by a center of inversion, resulting in symmetric packing .
  • Applications : Used in fluorescence studies and as chemosensors for metal ions due to extended conjugation .
  • Comparison : The ethoxy variant lacks the fused dioxol ring, reducing steric hindrance and possibly enhancing flexibility for binding biological targets.

Pyridyl Derivatives

  • Example : 1,2-Bis(1-(pyridin-3-yl)ethylidene)hydrazine .
  • Structure & Properties :
    • Pyridyl nitrogen atoms enable coordination with metals, forming MOFs and coordination polymers .
    • Used in photocatalytic and gas-separation applications due to porous structures .

Bromophenyl Derivatives

  • Example : (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine .
  • Structure & Properties :
    • Bromine atoms induce steric bulk and participate in C–H···π and C···Br interactions (3.40–3.60 Å) .
    • Dihedral angle between phenyl rings: 35.28° .
  • Biological Activity : Antimicrobial activity linked to halogen-mediated disruption of microbial membranes .
  • Comparison : Ethoxy’s smaller size may reduce steric hindrance, facilitating tighter crystal packing or enzyme binding.

Sulfonyl Hydrazines (Anticancer Prodrugs)

  • Examples : KS119, VNP40101M .
  • Structure & Properties :
    • Contain bis(methylsulfonyl) groups and chloroethyl warheads for DNA alkylation .
    • Exhibit atropisomerism (t₁/₂ = 50–64 hours at 37°C), affecting metabolic activation .
  • Mechanism : Hypoxia-selective cytotoxicity via reductive activation to release chloroethylating agents .
  • Comparison : The ethoxy compound lacks sulfonyl groups, likely eliminating prodrug behavior but may retain hydrazone-based bioactivity through alternative mechanisms.

Data Tables

Table 1: Structural and Physical Properties

Compound Substituent Molecular Weight Melting Point (K) logP (Predicted) Symmetry
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine 3-OCH₂CH₃ ~354.4 N/A ~3.5 Likely centrosymmetric
(3-nitrophenyl) analog 3-NO₂ 384.3 469–471 ~2.8 Centrosymmetric
(2-bromophenyl) analog 2-Br 402.1 N/A ~4.2 Non-centrosymmetric
(pyridin-3-yl) analog Pyridin-3-yl 308.3 N/A ~1.9 Chiral

Research Findings and Implications

  • Atropisomerism : Sulfonyl hydrazines like KS119 demonstrate that restricted rotation (due to bulky substituents) creates stable atropisomers with distinct bioactivities . The ethoxy compound may exhibit similar behavior if substituents hinder bond rotation.
  • Crystal Engineering : Bromophenyl and nitrophenyl analogs utilize halogen and nitro interactions for crystal packing, whereas ethoxy’s -OCH₂CH₃ may favor hydrophobic or hydrogen-bonding interactions .
  • Drug Design : Ethoxy’s balance of lipophilicity and electron donation could optimize pharmacokinetics compared to nitro (too polar) or bromo (too bulky) analogs .

Biological Activity

1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine, also known as (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, is a hydrazone compound characterized by its unique chemical structure, which includes two ethylidene groups connected to a hydrazine backbone and two 3-ethoxyphenyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research.

Chemical Structure

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}. The presence of aromatic rings in its structure suggests possible interactions with biological targets such as enzymes or receptors.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a study evaluating the cytotoxic effects of various hydrazone derivatives found that certain analogues demonstrated potent activity against breast cancer cell lines (MCF-7). Specifically, compound 5 from a related study showed notable cytotoxicity compared to standard drugs, highlighting the potential of hydrazone derivatives in cancer therapy .

Table 1: Cytotoxic Activity Against MCF-7 Cell Line

CompoundIC50 Value (µg/mL)Reference
Compound 528.3 ± 1.61
Doxorubicin8.76 ± 0.45

The mechanism of action for these compounds often involves induction of apoptosis and cell cycle arrest. For example, flow cytometry analysis revealed that treatment with certain hydrazone derivatives led to increased G0/G1 phase content and decreased G2/M phase content in MCF-7 cells, indicating a disruption in cell cycle progression .

Antibacterial Activity

In addition to anticancer properties, there is evidence suggesting that this compound may possess antibacterial effects. Research on structurally similar compounds has shown their ability to inhibit bacterial growth, making them candidates for further pharmacological studies aimed at developing new antibiotics . The presence of the ethoxy group may enhance the solubility and bioavailability of these compounds, potentially increasing their efficacy against bacterial pathogens.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets. These studies suggest that the compound interacts favorably with key amino acids in target proteins, which could explain its observed biological activities . The binding energies calculated during these studies indicate a strong affinity for certain enzyme active sites.

Table 2: Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)
This compoundEGFR TK-10.5
Related Hydrazone DerivativeEGFR TK-9.8

Case Studies

A case study involving the synthesis and biological evaluation of various hydrazone derivatives highlighted the promising anticancer activity of compounds structurally related to this compound. The study reported that several derivatives exhibited significant cytotoxicity against multiple cancer cell lines and suggested that structural modifications could enhance their therapeutic potential .

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